2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-(2-hydroxy-3-nitrophenyl)benzoic acid. This nomenclature follows the standard International Union of Pure and Applied Chemistry naming conventions for substituted biphenyl derivatives, where the benzoic acid portion serves as the primary structural unit and the substituted phenyl ring is identified as a substituent. The systematic name accurately reflects the molecular architecture, indicating the position of the carboxylic acid functional group on the meta position of one benzene ring and the hydroxyl and nitro substituents on the ortho and meta positions respectively of the attached phenyl ring.
The compound is recognized under multiple synonymous names that reflect different naming approaches and applications within the chemical literature. The primary systematic names include 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid and 2'-Hydroxy-3'-nitro(1,1'-biphenyl)-3-carboxylic acid. Alternative nomenclature variations documented in chemical databases include [1,1'-Biphenyl]-3-carboxylic acid, 2'-hydroxy-3'-nitro- and this compound. The compound is also identified by the International Union of Pure and Applied Chemistry name 2'-Hydroxy-3'-nitro-3-biphenylcarboxylic acid, which emphasizes the biphenyl core structure.
Within pharmaceutical applications, this compound is recognized by several trade-related synonyms that reflect its role as an intermediate in drug synthesis. These include Eltrombopag olamine Intermediate 2, Eltrombopag Impurity 13, and Eltrombopag o, indicating its relationship to the pharmaceutical agent eltrombopag. Additional documented synonyms include 3'-Nitro-2'-hydroxy[1,1']-biphenyl-3-carboxylic Acid and 3'-Nitro-2'-hydroxybiphenyl-3-carboxylic acid. The diversity of naming conventions reflects the compound's significance across multiple chemical and pharmaceutical applications, with each nomenclature system serving specific documentation and regulatory requirements.
Properties
IUPAC Name |
3-(2-hydroxy-3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-10(5-2-6-11(12)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFPSTQCDAZKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626324 | |
| Record name | 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376591-95-6 | |
| Record name | 2′-Hydroxy-3′-nitro[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376591-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS Number: 376591-95-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉N₁O₅, with a molecular weight of approximately 259.21 g/mol. The compound features a biphenyl structure with hydroxyl, nitro, and carboxylic acid functional groups, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions are crucial for obtaining the compound in sufficient purity for pharmaceutical applications. The compound serves as an intermediate in the synthesis of N-Hydroxy Eltrombopag, a medication used to treat thrombocytopenia .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound may interact with specific enzymes involved in hematopoiesis, potentially modulating cellular pathways critical for blood cell production .
- Cytotoxicity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For example, compounds similar to this compound demonstrated selective cytotoxicity indices (SCI) indicating their potential as anti-cancer agents .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
-
Cytotoxic Activity Against Cancer Cells :
A study evaluated the cytotoxic effects of various derivatives on human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1). The findings indicated that certain derivatives exhibited significant cytotoxicity with CC50 values below 10 µM, suggesting their potential as therapeutic agents against these cancer types .Compound Cell Line CC50 (µM) Selective Cytotoxicity Index Compound A COLO201 <5 High Compound B 4T1 <10 Moderate -
Interaction with Biological Targets :
Ongoing research aims to elucidate the specific interactions between this compound and various biological molecules. Initial findings suggest that it may inhibit certain enzymes critical for cellular metabolism .
Applications
The primary application of this compound lies in pharmaceutical chemistry as an intermediate in drug synthesis. Its role in producing Eltrombopag highlights its importance in developing treatments for blood disorders. Additionally, it serves as a valuable tool in research settings to explore structure-activity relationships in medicinal chemistry .
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is primarily recognized as an intermediate in the synthesis of Eltrombopag , a thrombopoietin receptor agonist used in treating thrombocytopenia (low platelet count) associated with various conditions, including chronic liver disease and certain types of cancer .
2. Synthesis of N-Hydroxy Eltrombopag
This compound serves as a precursor in the production of N-Hydroxy Eltrombopag, which is crucial for enhancing the therapeutic efficacy of Eltrombopag by improving its pharmacokinetic properties . The synthesis involves multiple steps where this compound plays a critical role in achieving the desired molecular structure.
Industrial Applications
1. Chemical Synthesis
The compound is utilized in various chemical synthesis processes due to its functional groups that allow for further chemical modifications. It can participate in reactions such as:
- Suzuki Coupling Reactions : This reaction type is commonly used to form carbon-carbon bonds, which are essential in building complex organic molecules.
- Hydrogenation Reactions : It can be subjected to hydrogenation to modify its nitro group into an amine, leading to other derivatives that may have different biological activities.
Case Study 1: Eltrombopag Production
In a study focusing on the production of Eltrombopag, researchers highlighted the efficiency of using this compound as an intermediate. The process demonstrated high yields and purity levels, making it suitable for large-scale pharmaceutical manufacturing. The method involved several steps including protection-deprotection strategies and coupling reactions that utilized this compound effectively .
Case Study 2: Development of Novel Therapeutics
Another research initiative explored the potential of derivatives of this compound in developing novel therapeutics for hematological disorders. The study found that modifications to the nitro and hydroxy groups significantly influenced biological activity and selectivity towards specific targets in platelet production pathways .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Appearance : Yellow to brown crystalline solid
- Density : 1.5 g/cm³
- Boiling Point : 452.2 °C at 760 mmHg
- Solubility: Soluble in tetrahydrofuran (THF) and methanol; poorly soluble in water .
Structural Features :
- Contains a biphenyl backbone with ortho-hydroxy and meta-nitro substituents on one ring and a carboxylic acid group on the adjacent ring. The nitro group (-NO₂) is electron-withdrawing, enhancing the acidity of the phenolic -OH and influencing reactivity in further synthetic steps .
Comparison with Structural Analogs
5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid
Key Differences :
- Substituent : Chlorine (-Cl) replaces a hydrogen atom at the 5' position , increasing molecular weight and introducing steric and electronic effects.
- Solubility : Practically insoluble in water (0.021 g/L at 25°C), contrasting with the target compound’s solubility in polar organic solvents .
- Application : Intermediate in active pharmaceutical ingredients (APIs), suggesting tailored bioactivity compared to the Eltrombopag-focused target compound .
Structural Impact :
2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid
Key Differences :
Structural Impact :
- However, it may reduce solubility in aqueous media compared to the target compound.
2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid
- Molecular Formula: C₁₄H₁₁NO₅
- Molecular Weight : 273.24 g/mol
- CAS Number: Not explicitly provided .
Key Differences :
- Substituent : Methoxy (-OCH₃) replaces the hydroxyl group.
- Electronic Effects : The methoxy group is electron-donating, which may decrease the acidity of adjacent functional groups compared to the target compound’s -OH .
Application : Used in synthetic chemistry research, highlighting its role in exploring substituent effects on reactivity .
Diflunisal Derivatives (e.g., Compound 234)
Key Differences :
- Substituents : Multiple fluoro (-F) groups and a carboxylic acid moiety.
- Biological Activity: Acts as a photosensitizer in drug formulations, with lytic activity against red blood cells under anaerobic conditions. This contrasts with the target compound’s role as a non-photoactive intermediate .
Mechanistic Insight : The presence of fluorine enhances photostability and radical-mediated activity, unlike the nitro group in the target compound .
2-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
Key Differences :
- Substituent : Lacks the nitro group , resulting in reduced molecular weight and altered electronic properties.
- Application : Simpler structure used in foundational studies of biphenyl carboxylate chemistry .
Comparative Analysis Table
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (-NO₂, -Cl) increase acidity and reactivity, favoring interactions in drug synthesis. Bulkier groups (e.g., benzyloxy) enhance lipophilicity but may complicate solubility .
Biological Relevance :
- The target compound’s nitro group is critical for Eltrombopag’s activity, whereas fluoro substituents in diflunisal derivatives enable photosensitization .
Industrial Considerations :
- The target compound is priced at $24/5g , while the 5'-chloro derivative costs $73/5g , reflecting synthetic complexity and substituent effects .
Preparation Methods
Synthesis of 2-Benzyloxy-1-bromo-3-nitrobenzene (Key Intermediate)
- Starting from 2-nitro-6-bromophenol, a nucleophilic substitution with benzyl halide (e.g., benzyl bromide) under alkaline conditions (preferably potassium carbonate or sodium carbonate) in acetonitrile solvent yields 2-benzyloxy-1-bromo-3-nitrobenzene.
- The reaction is typically refluxed for about 3 hours.
- Workup involves filtration, solvent removal, extraction with ethyl acetate, washing, drying, and concentration.
- Yield is very high, approximately 97.9%.
Reaction conditions and yields:
| Step | Reactants | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-nitro-6-bromophenol + benzyl bromide | Acetonitrile | K2CO3 or Na2CO3 | Reflux | 3 h | 97.9 |
Suzuki Coupling to Form 3'-Nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid
- The brominated benzyl-protected nitrophenol is coupled with 3-carboxyphenylboronic acid.
- Catalyzed by palladium acetate in a mixture of 1,4-dioxane and water under nitrogen atmosphere.
- Reaction temperature maintained at 60°C for 12 hours.
- After reaction, acidification with dilute HCl precipitates the product.
- Recrystallization from isopropanol/water yields the pure nitro biphenyl carboxylic acid.
- Yield is moderate, approximately 36.5%.
Reaction conditions and yields:
| Step | Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki coupling | 2-benzyloxy-1-bromo-3-nitrobenzene + 3-carboxyphenylboronic acid | 1,4-dioxane + water | Pd(OAc)2 (palladium acetate) | 60°C | 12 h | 36.5 |
Hydrogenation and Debenzylation to Obtain 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
- The nitro compound is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) in ethyl acetate solvent.
- Reaction performed under hydrogen pressure at 50°C for 8–10 hours.
- This step reduces the nitro group to an amino group and simultaneously removes the benzyl protecting group, yielding the free hydroxy amino biphenyl carboxylic acid.
- Yields are high, typically 96–97.5%.
Reaction conditions and yields:
| Step | Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Hydrogenation + debenzylation | 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid | Ethyl acetate | 10% Pd/C | 50°C | 8–10 h | 96–97.5 |
Notes on Reaction Optimization
- Increasing the amount of Pd/C catalyst in the hydrogenation step accelerates the reaction rate.
- Using acetonitrile as solvent and potassium or sodium carbonate as base in the nucleophilic substitution step improves yield and purity.
- The Suzuki coupling step is the rate-limiting and yield-limiting step; optimization of catalyst loading, solvent ratios, and reaction time can improve outcomes.
- The overall process is noted for its low toxicity, short reaction steps, and suitability for industrial-scale production with cost efficiency.
Summary Table of Preparation Steps for 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
| Step | Reaction Type | Key Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-nitro-6-bromophenol + benzyl bromide | Acetonitrile, K2CO3, reflux 3 h | 2-benzyloxy-1-bromo-3-nitrobenzene | 97.9 |
| 2 | Suzuki coupling | 2-benzyloxy-1-bromo-3-nitrobenzene + 3-carboxyphenylboronic acid | Pd(OAc)2, 1,4-dioxane/H2O, 60°C, 12 h | 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid | 36.5 |
| 3 | Hydrogenation + debenzylation | 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid | 10% Pd/C, ethyl acetate, 50°C, 8–10 h | 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 96–97.5 |
Research Findings and Industrial Relevance
- The described synthetic route provides a practical and scalable method with readily available raw materials.
- The process reduces toxic reagents and shortens reaction times compared to prior art, effectively doubling yields in some steps.
- The method is suitable for large-scale industrial applications due to cost savings and environmental considerations.
- The high purity and yield of the intermediate nitro compound facilitate downstream transformations.
Q & A
Q. What are the key synthetic routes for preparing 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid?
The synthesis typically involves sequential functionalization of the biphenyl scaffold. A common approach includes:
- Nitration : Selective nitration at the 3'-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Hydroxylation : Introduction of the 2'-hydroxy group via directed ortho-metalation (DoM) using a strong base (e.g., LDA) followed by quenching with an electrophilic oxygen source .
- Carboxylation : Conversion of a pre-installed methyl or halide group at the 3-position to a carboxylic acid via oxidation (KMnO₄/H₂SO₄) or carbonation (CO₂ under Grignard conditions) .
Q. Key Considerations :
Q. What spectroscopic methods are recommended for structural characterization?
- NMR Spectroscopy :
- IR Spectroscopy : Detect functional groups (O-H stretch ~3200 cm⁻¹, C=O ~1680 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₃H₉NO₅, [M-H]⁻ at m/z 258.0481) .
Validation : Cross-reference data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .
Q. How does the solubility of this compound influence experimental design?
-
Solubility Profile :
Solvent Solubility (mg/mL) DMSO >50 Methanol ~10 Water <1 -
Methodological Tips :
Advanced Research Questions
Q. How can substituent electronic effects explain reactivity contradictions in cross-coupling reactions?
The electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups deactivate the biphenyl ring, reducing electrophilic substitution rates. However, the 2'-hydroxy group can act as an ortho-directing group, enabling regioselective functionalization.
- Case Study : Suzuki-Miyaura coupling at the 4-position requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80°C) due to electronic deactivation .
- Contradiction Resolution : Use Hammett parameters (σ⁺) to predict substituent effects or employ DFT calculations to map charge distribution .
Q. What computational tools are effective in predicting bioactivity or reaction pathways?
Q. How can researchers resolve discrepancies in reported melting points or purity?
Q. What strategies optimize the compound’s stability in long-term storage?
- Degradation Factors : Photooxidation of the nitro group or decarboxylation under acidic conditions.
- Best Practices :
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
